3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide
Description
3-(Benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a propanamide side chain modified with a benzenesulfonyl group. Its structure combines a heterocyclic thiazole ring (common in bioactive compounds) with a benzodioxin system, which is associated with metabolic stability and receptor interaction . The benzenesulfonyl group enhances hydrophobicity and may influence binding affinity to sulfonamide-sensitive targets, such as enzymes or receptors involved in inflammatory or immune pathways .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(8-11-29(24,25)15-4-2-1-3-5-15)22-20-21-16(13-28-20)14-6-7-17-18(12-14)27-10-9-26-17/h1-7,12-13H,8-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBWVZUESIWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dihydrobenzo[b][1,4]dioxin moiety. The final step often involves the sulfonylation of the propanamide group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
Antidiabetic Properties
Research indicates that derivatives of benzodioxin compounds, including those similar to 3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide, have been investigated for their potential as therapeutic agents against diabetes. These compounds may help in regulating blood glucose levels and improving insulin sensitivity in diabetic models .
Neuropharmacological Effects
Studies have highlighted the potential of related compounds in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound could be explored for its effects on mood disorders and neurodegenerative diseases .
Chemical Synthesis and Derivative Development
Synthesis Techniques
The synthesis of this compound involves various methods that can produce derivatives with modified pharmacological profiles. For instance, reactions involving different solvents and catalysts have been documented to optimize yield and purity . The ability to modify the benzodioxin moiety allows for the exploration of a wide range of biological activities.
Derivative Exploration
The structural versatility of this compound has led to the development of several derivatives aimed at enhancing specific biological activities. For example, modifications can lead to improved binding affinity for target receptors or altered metabolic stability .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Structural Variations and Bioactivity: The benzenesulfonyl group in the target compound distinguishes it from analogs like D4476 and AMG9810, which feature pyridinyl-benzamide or tert-butylphenyl groups. This modification likely alters solubility and target selectivity . D4476 demonstrates immunomodulatory effects by inhibiting regulatory T cell (Treg) differentiation, suggesting that benzodioxin-thiazole/imidazole hybrids are promising for immune-related therapies . In contrast, the target compound’s benzenesulfonyl group may favor interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases) . AMG9810, a TRPV1 antagonist, highlights the benzodioxin moiety’s role in modulating ion channels and lipid signaling pathways .
Pharmacokinetic Implications: The propanamide chain in the target compound and its analogs (e.g., AMG9810) may enhance metabolic stability compared to shorter acyl chains . The benzofuran-carboxamide analog () lacks sulfonyl groups but retains the thiazole-benzodioxin core, indicating that minor substituent changes can drastically alter physicochemical properties without compromising scaffold integrity .
Synthetic Accessibility :
- Patents (e.g., ) describe scalable routes for benzodioxin-containing compounds, suggesting that the target molecule could be synthesized via similar sulfonylation or amidation steps .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.5 g/mol. Its structure features a benzothiazole moiety, a benzodioxole component, and a benzenesulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| InChI Key | TXWZQMHSJYZVLT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the Benzothiazole Ring : Cyclization reactions are utilized to form the thiazole structure.
- Introduction of the Benzodioxole Moiety : This is achieved through specific coupling reactions.
- Sulfonylation : The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's ability to modulate these pathways can lead to therapeutic effects in conditions like inflammation and cancer.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives have shown high selectivity for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects.
2. Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, derivatives containing benzothiazole have demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells by producing reactive oxygen species (ROS), leading to cell death.
3. Antimicrobial Activity
Compounds similar to this compound have been tested for antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications in the benzodioxole moiety can enhance antimicrobial potency.
Case Study 1: COX Inhibition
A study evaluated the anti-inflammatory effects of several synthesized compounds based on their ability to inhibit COX enzymes. The results showed that compounds with similar structural motifs to our target compound exhibited up to 90% inhibition of COX-2 activity compared to standard drugs like diclofenac .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on anticancer activity, derivatives were tested against various cancer cell lines. The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide?
The compound can be synthesized via coupling reactions involving sulfonyl chlorides and amine-containing intermediates. A general approach involves:
- Step 1 : Reacting a chlorobenzenesulfonyl precursor with a thiazole-amine intermediate under reflux in ethanol or DMF, using coupling agents like HBTU or DCC .
- Step 2 : Monitoring reaction progress via TLC and isolating the product through solvent evaporation and recrystallization.
- Key Reagents : Glacial acetic acid as a catalyst, and ethanol/DMF as solvents .
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for sulfonyl chloride to amine) and extend reaction times (4–6 hours) to improve yields .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential characterization techniques include:
- 1H/13C NMR : To verify proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm) and confirm sulfonamide/thiazole linkages .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-screen solvents for assays .
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the sulfonamide or benzodioxin moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Recommended steps:
- Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify IC50 shifts .
- Counter-Screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Structural Analogs : Compare activity of derivatives to isolate functional group contributions (e.g., sulfonyl vs. carbonyl groups) .
Q. What experimental strategies can elucidate the mechanism of action for this compound?
- Target Identification : Employ affinity chromatography or pull-down assays using a biotinylated derivative .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) to putative targets .
- Molecular Dynamics (MD) Simulations : Model interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains to predict binding modes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Core Modifications : Synthesize analogs with varied substituents on the benzodioxin (e.g., electron-withdrawing groups) or thiazole ring (e.g., methyl vs. phenyl) .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions .
- In Vivo Testing : Prioritize analogs with improved logP (2–4) for bioavailability and reduced cytotoxicity (e.g., >80% cell viability at 10 µM) .
Methodological Considerations
Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?
- HPLC-PDA : Use a C18 column with gradient elution (ACN/H2O + 0.1% TFA) to detect impurities at 254 nm .
- LC-MS : Combine retention time alignment with mass accuracy (<5 ppm error) for unambiguous identification .
Q. How should researchers address low yields in the final coupling step?
- Reagent Optimization : Replace HBTU with EDCI/HOBt for sterically hindered amines .
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., sulfonamide hydrolysis) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) for heat-sensitive intermediates .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
